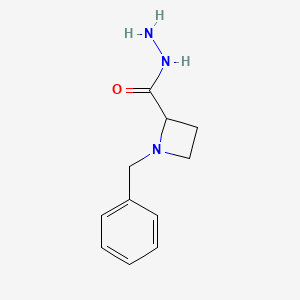

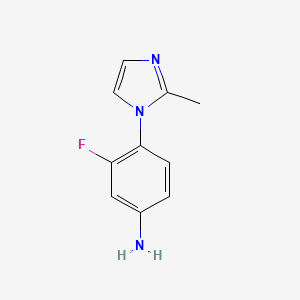

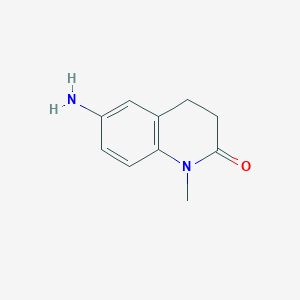

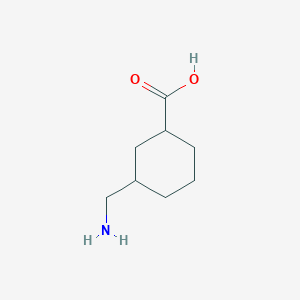

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate is a chemical intermediate that appears to be related to various piperidine derivatives synthesized for their potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, indicating the relevance of tert-butyl piperidine-1-carboxylate derivatives in the development of pharmaceutical agents, such as nociceptin antagonists, biologically active benzimidazole compounds, and small molecule anticancer drugs .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For example, an asymmetric synthesis of a related compound used diastereoselective reduction and isomerization steps to obtain the desired enantiomerically pure compound . Another synthesis involved amination using inexpensive reagents and catalysts to yield an important intermediate for further chemical transformations . These methods often aim for high yields and enantiomeric excess, which are crucial for the practical application of these intermediates in drug synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is often confirmed using spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography . These techniques provide detailed information about the molecular framework, including the stereochemistry and the presence of functional groups that are essential for the compound's biological activity. Density functional theory (DFT) calculations are also employed to predict and confirm the molecular geometry and electronic structure .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their transformation into biologically active molecules. These reactions include nucleophilic substitution, oxidation, halogenation, elimination, and condensation reactions . The choice of reaction and conditions is guided by the desired final product and its potential pharmacological application.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized using a range of analytical techniques. The melting points, solubility, and stability of these compounds are important for their handling and storage. The compounds' reactivity and interaction with other molecules are also studied to understand their behavior in biological systems and during the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Anticancer Drug Synthesis

Tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate serves as a vital intermediate in the synthesis of small molecule anticancer drugs. The compound can be synthesized from piperidin-4-ylmethanol through various chemical reactions like nucleophilic substitution, oxidation, halogenation, and elimination, achieving a high total yield. This process is significant for the development of effective anticancer drugs, particularly targeting the PI3K/AKT/mTOR pathway crucial in cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).

Intermediate for Biologically Active Compounds

This compound acts as an important intermediate in synthesizing biologically active compounds, including crizotinib, a drug used in cancer treatment. The synthesis involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material. The final compound is confirmed through MS and 1HNMR spectrum analysis, with a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Antibacterial and Anthelmintic Activity

A derivative of tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate, synthesized via a condensation reaction, has been characterized and tested for its antibacterial and anthelmintic properties. Though exhibiting moderate anthelmintic activity, the compound showed poor antibacterial activity, indicating its potential in specific therapeutic applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Synthesis of Vandetanib Intermediate

It is also a key intermediate in the synthesis of Vandetanib, an anticancer drug. The synthesis process involves acylation, sulfonation, and substitution steps, with the route and structures determined by MS and 1HNMR. The optimized synthetic method yielded a total of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Propiedades

IUPAC Name |

tert-butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-4-5-14(12-19)11-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEVHPNLWBHDMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620431 |

Source

|

| Record name | tert-Butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate | |

CAS RN |

331759-58-1 |

Source

|

| Record name | tert-Butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.